molecular formula C12H13NOS B1469248 [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine CAS No. 1341711-90-7

[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine

Cat. No.: B1469248
CAS No.: 1341711-90-7
M. Wt: 219.3 g/mol
InChI Key: NAKRBYHNIKUDJG-UHFFFAOYSA-N
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Description

[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine: is an organic compound with the molecular formula C12H13NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a methoxyphenyl group attached to the thiophene ring

Scientific Research Applications

Chemistry:

    Catalysis: [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Biology:

    Biological Probes: The compound can be used as a fluorescent probe for studying biological processes, such as enzyme activity and cellular signaling pathways.

Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry:

    Material Science: this compound can be used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.

Safety and Hazards

The compound has been classified under the GHS07 hazard pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of methoxybenzene reacts with a halogenated thiophene.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxyphenyl and thiophene groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    [4-(4-Methoxyphenyl)thiophen-2-yl]methanol: A similar compound with a hydroxyl group instead of a methanamine group.

    [4-(4-Methoxyphenyl)thiophen-2-yl]methylamine: A compound with a methylamine group instead of a methanamine group.

Uniqueness:

    Functional Group:

    Applications: The compound’s specific structural features make it suitable for a wide range of applications, from catalysis to drug development, distinguishing it from other similar compounds.

Properties

IUPAC Name

[4-(4-methoxyphenyl)thiophen-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-14-11-4-2-9(3-5-11)10-6-12(7-13)15-8-10/h2-6,8H,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKRBYHNIKUDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341711-90-7
Record name [4-(4-methoxyphenyl)thiophen-2-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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